molecular formula C7H12F3NO3 B2759585 (R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate CAS No. 2089246-11-5

(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate

Cat. No. B2759585
CAS RN: 2089246-11-5
M. Wt: 215.172
InChI Key: HWWQEEIYBXOCGS-PGMHMLKASA-N
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Description

(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis of N-Aryl β-Amino and γ-Amino Alcohols

The trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water has been utilized for synthesizing medicinally important N-aryl β-amino alcohol derivatives. The use of azetidines in this reaction provided N-aryl γ-amino alcohol derivatives, highlighting the versatility of azetidines in organic synthesis (Roy et al., 2015).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol was investigated to understand the conformation and stabilization of azetidin-3-ols through intermolecular hydrogen bonding. This study provides foundational insights into the structural characteristics of azetidine derivatives (Ramakumar et al., 1977).

Development of Antibiotic Analogues

The synthesis of analogues of β-lactam antibiotics from azetidin-2-one derivatives demonstrates the potential of azetidines in contributing to new therapeutic options. This research explores the transformation of azetidinones into complex molecular structures, highlighting their role in advancing antibiotic development (Brennan et al., 1983).

Antimicrobial Activity of Substituted 1,2,3-Triazoles

The synthesis and characterization of substituted 1,2,3-triazoles, starting from azetidine derivatives, underline the compound's utility in creating molecules with significant antimicrobial properties. This study extends the application of azetidines to the realm of antimicrobial drug development (Holla et al., 2005).

Novel Synthesis Routes and Chemical Reactivity

Research on the synthesis of 3,3-difluoro-2-azetidinones and their role in creating 2,3-dideoxy-2,2-difluoro-3-amino sugars showcases the innovative use of azetidine derivatives in synthesizing complex sugar analogues, which could have implications in medicinal chemistry and drug design (Taguchi et al., 1988).

properties

IUPAC Name

(1R)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7)/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWQEEIYBXOCGS-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate

CAS RN

2089246-11-5
Record name (1R)-1-(azetidin-3-yl)ethan-1-ol; trifluoroacetic acid
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